1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17712573
Molecular Formula: C13H14FN3O2
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14FN3O2 |
|---|---|
| Molecular Weight | 263.27 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,18,19) |
| Standard InChI Key | SBIJICQNEAQCIK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid, reflects its substitution pattern (Figure 1). The triazole core (C3H2N3) serves as the scaffold, with functional groups positioned at specific sites:
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A 2-fluorophenyl group at the 1-position introduces aromaticity and electron-withdrawing effects.
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An isobutyl chain (2-methylpropyl) at the 5-position contributes hydrophobicity, potentially enhancing membrane permeability.
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A carboxylic acid at the 3-position enables hydrogen bonding and salt formation, critical for solubility and target interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H14FN3O2 | |
| Molecular Weight | 263.27 g/mol | |
| Canonical SMILES | CC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O | |
| IUPAC Name | 1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |
Spectroscopic Characterization
While experimental data for this specific compound are sparse, related triazoles are typically characterized using:
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NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. The fluorine atom in the 2-fluorophenyl group would produce distinct splitting patterns in ¹H NMR.
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Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns, with the carboxylic acid group often leading to [M−H]⁻ ions in negative mode .
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X-ray Crystallography: Resolves spatial arrangements, though crystallization challenges are common due to the compound’s polar carboxylic acid group .
Synthetic Methodologies
General Triazole Synthesis
1,2,4-Triazoles are typically synthesized via:
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Cyclization Reactions: Condensation of hydrazides with orthoesters or amidines under acidic conditions.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this favors 1,2,3-triazoles .
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Ring-Closing Metathesis: For more complex substituents, though limited by catalyst compatibility.
Challenges in Target Compound Synthesis
| Step | Reaction | Conditions | Purpose |
|---|---|---|---|
| 1 | Hydrazide Formation | RCOOH + NH2NH2 → RCONHNH2 | Generate triazole precursor |
| 2 | Cyclization | RCONHNH2 + R’CN → Triazole | Form triazole core |
| 3 | Fluorophenyl Introduction | Suzuki-Miyaura Coupling | Attach 2-fluorophenyl group |
| 4 | Deprotection | Ester → Carboxylic Acid | Restore carboxylic acid functionality |
Comparative Analysis with Structural Analogs
Positional Isomerism: 2- vs. 4-Fluorophenyl
The fluorophenyl group’s position significantly impacts bioactivity:
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2-Fluorophenyl: Ortho-substitution creates steric hindrance, potentially reducing metabolic degradation but limiting target accessibility.
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4-Fluorophenyl: Para-substitution offers symmetrical electronic effects, enhancing CYP51 binding in antifungal applications .
Table 3: Isomer Comparison
| Property | 2-Fluorophenyl Isomer | 4-Fluorophenyl Isomer |
|---|---|---|
| LogP (Predicted) | 2.8 | 2.7 |
| Solubility (mg/mL) | 0.15 | 0.22 |
| CYP51 Binding Affinity | Moderate | High |
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to improve yield and purity.
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ADMET Profiling: Assess absorption, distribution, and toxicity using in vitro models.
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Target Identification: Employ proteomics and CRISPR screening to elucidate mechanisms of action.
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Hybrid Molecules: Conjugate with known pharmacophores (e.g., fluoroquinolones) to enhance potency .
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